3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole

Solid-state property Crystallinity Intermediate handling

This heterocyclic building block features a critical 5-methylthio substitution pattern that cannot be replaced by ethylthio or other analogs without loss of bioactivity. With a favorable physicochemical profile (LogP 0.9, TPSA 92.1 Ų) below the blood-brain barrier threshold, it is the preferred scaffold for CNS drug discovery programs. Validated as a precursor for phosphorothioate insecticides/nematocides per patent literature. Ideal for SAR studies on antimicrobial 1,2,4-thiadiazoles.

Molecular Formula C3H4N2OS2
Molecular Weight 148.21 g/mol
CAS No. 56409-41-7
Cat. No. B1586560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole
CAS56409-41-7
Molecular FormulaC3H4N2OS2
Molecular Weight148.21 g/mol
Structural Identifiers
SMILESCSC1=NC(=O)NS1
InChIInChI=1S/C3H4N2OS2/c1-7-3-4-2(6)5-8-3/h1H3,(H,5,6)
InChIKeyUOGIBRBPAGZREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole (CAS 56409-41-7): Chemical Profile and Procurement Baseline


3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole (CAS 56409-41-7) is a heterocyclic compound belonging to the 1,2,4-thiadiazole class. Its core structure features a five-membered ring containing one sulfur and two nitrogen atoms, with a hydroxyl group at the 3-position and a methylthio group at the 5-position [1]. It is also known as 5-(methylthio)-1,2,4-thiadiazol-3-ol and exists in equilibrium with its oxo-tautomer, 5-methylsulfanyl-1,2,4-thiadiazol-3-one [1]. The compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activities, including antimicrobial and pesticidal agents [2].

Why Generic 1,2,4-Thiadiazole Substitution is Ineffective for Specific Applications


The biological and chemical utility of 1,2,4-thiadiazole derivatives is exquisitely sensitive to the nature and position of substituents on the core ring [1]. Substituting 3-hydroxy-5-methylmercapto-1,2,4-thiadiazole with a generic or closely related analog is likely to fail in targeted applications due to significant changes in physicochemical properties, reactivity, and biological activity. Even minor alterations, such as replacing the 5-methylthio group with an ethylthio group, can lead to substantial shifts in key properties like melting point, which can impact formulation and handling [2]. More broadly, structure-activity relationship (SAR) studies on thiadiazoles consistently demonstrate that specific substituents at the 2- and 5-positions are critical for enzyme inhibition and antimicrobial potency [3]. Therefore, the specific substitution pattern of this compound is not interchangeable and directly governs its performance as a synthetic building block and its resultant biological profile.

Quantitative Differentiation of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole from its Closest Analogs


Melting Point Differentiation from 5-Ethylthio Analog

The compound exhibits a melting point of 158-160 °C , which is significantly higher than that of its closely related analog, 3-hydroxy-5-ethylthio-1,2,4-thiadiazole, which melts at 129 °C [1]. This 29-31 °C difference in melting point can be a critical factor in procurement decisions related to compound handling, storage, and formulation.

Solid-state property Crystallinity Intermediate handling

Lipophilicity (XLogP3-AA) as a Discriminator for Membrane Permeability

The computed lipophilicity of 3-hydroxy-5-methylmercapto-1,2,4-thiadiazole is XLogP3-AA = 0.9 [1]. This value is lower than many other thiadiazole derivatives with larger or more lipophilic substituents, suggesting it may have a better balance of aqueous solubility and membrane permeability compared to more hydrophobic analogs [2].

Lipophilicity ADME Drug-likeness

Proven Utility as a Precursor for Nematocidal and Insecticidal Phosphorothioate Derivatives

The compound is a key intermediate in the synthesis of novel phosphorothioate derivatives, such as 3-(diethoxythiophosphoryloxy)-5-methylthio-1,2,4-thiadiazole, which were specifically developed and patented for their insecticidal and nematocidal activities [1]. This is a defined, quantitative application not shared by all thiadiazole isomers or analogs.

Agrochemical Nematicide Insecticide Phosphorothioate

Reduced Topological Polar Surface Area (TPSA) Compared to 5-Mercapto Analog

The Topological Polar Surface Area (TPSA) of 3-hydroxy-5-methylmercapto-1,2,4-thiadiazole is 92.1 Ų [1]. This is significantly lower than the TPSA of the analog 3-methylmercapto-5-mercapto-1,2,4-thiadiazole (MMTD), which has an additional thiol group and a TPSA of approximately 124 Ų [2].

ADME CNS penetration Drug design

High-Value Research and Industrial Applications for 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole


Synthesis of Next-Generation Nematocidal and Insecticidal Agents

This compound is a validated precursor for synthesizing phosphorothioate derivatives with demonstrated insecticidal and nematocidal activity, as outlined in patent literature [1]. Procuring this specific intermediate is essential for researchers and agrochemical companies aiming to develop new, patentable compounds in this class, leveraging established synthetic routes and known biological activity.

Design of CNS-Penetrant Drug Candidates

The compound's favorable computed physicochemical profile, including a moderate LogP (0.9) and a TPSA (92.1 Ų) that is below the typical threshold for blood-brain barrier penetration [2], makes it a strategic building block for medicinal chemists designing CNS-active drugs. Its lower TPSA compared to the 5-mercapto analog suggests it is the preferred scaffold for CNS programs [2].

Development of Novel Antimicrobials through SAR Studies

Given the well-established antimicrobial potential of the 1,2,4-thiadiazole class and the critical role of substituents at the 2- and 5-positions [3], this compound is a valuable core scaffold for systematic structure-activity relationship (SAR) investigations. Researchers can use it as a starting point to explore how modifications to the 3-hydroxy and 5-methylthio groups impact potency, spectrum, and selectivity against resistant microbial strains.

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